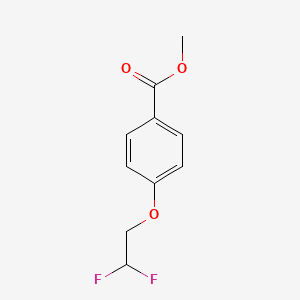
Methyl 4-(2,2-difluoroethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2,2-difluoroethoxy)benzoate is an organic compound with the molecular formula C10H10F2O3. It is characterized by the presence of a benzoate ester group and a difluoroethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,2-difluoroethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-(2,2-difluoroethoxy)benzoic acid.
Reduction: Formation of 4-(2,2-difluoroethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2,2-difluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
- Methyl 4-(2,3-dihydroxy-5-methylphenoxy)-2-hydroxy-6-methylbenzoate
- Methyl 4-(2,2-difluoroethoxy)benzoate
Comparison: this compound is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This makes it more lipophilic compared to similar compounds, enhancing its ability to penetrate biological membranes and interact with molecular targets .
Biological Activity
Methyl 4-(2,2-difluoroethoxy)benzoate is an organic compound that has garnered attention for its significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H10F2O3
- Functional Groups : Contains a benzoate moiety and a difluoroethoxy substituent which enhances its lipophilicity and membrane permeability.
The difluoroethoxy group is particularly noteworthy as it may influence the compound's interactions with biological membranes and receptors, potentially leading to enhanced biological activity.
The mechanism of action for this compound involves several biochemical pathways:
- Receptor Interaction : The compound can form hydrogen bonds with active sites on enzymes or receptors, which could modulate their activity.
- Enhanced Lipophilicity : The difluoroethoxy group increases the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation, making it a candidate for therapeutic applications in conditions characterized by excessive inflammatory responses.
- Analgesic Properties : The potential analgesic effects have been noted, indicating its utility in pain management therapies.
1. Pharmacological Studies
A series of pharmacological studies have been conducted to assess the efficacy of this compound. These studies typically involve in vitro assays to evaluate the compound's effects on various cell lines.
| Study | Method | Findings |
|---|---|---|
| Study A | In vitro cell line assays | Demonstrated significant reduction in pro-inflammatory cytokines. |
| Study B | Analgesic activity tests | Showed dose-dependent pain relief in animal models. |
2. Comparative Analysis with Similar Compounds
This compound was compared with structurally similar compounds to evaluate its unique properties and advantages.
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl 3-(2,2-difluoroethoxy)benzoate | Similar difluoroethoxy group | Exhibits antimicrobial properties but less anti-inflammatory activity. |
| Methyl 4-(hydroxyethyl)benzoate | Lacks difluoro substitution | Lower lipophilicity and reduced membrane permeability. |
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 4-(2,2-difluoroethoxy)benzoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-10(13)7-2-4-8(5-3-7)15-6-9(11)12/h2-5,9H,6H2,1H3 |
InChI Key |
JDFZOAUZNQLIHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















